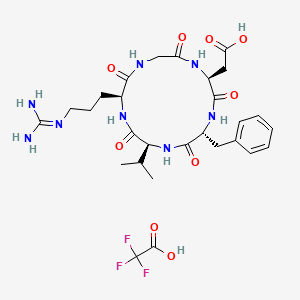
Ciclo(Arg-Gly-Asp-D-Phe-Val) TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) es un péptido cíclico conocido por sus potentes efectos inhibitorios sobre la integrina αvβ3.
Aplicaciones Científicas De Investigación
Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la ciclación de péptidos.
Biología: Se investiga por su papel en la adhesión, migración y señalización celular.
Medicina: Se explora por su potencial en la terapia del cáncer, particularmente en la orientación de la integrina αvβ3 para inhibir el crecimiento tumoral y la metástasis.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico.
Mecanismo De Acción
Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) ejerce sus efectos uniéndose a la integrina αvβ3, un receptor involucrado en la adhesión y señalización celular. Esta unión interrumpe la interacción entre las células y la matriz extracelular, lo que lleva a la inhibición de la migración y la adhesión celular. El compuesto también induce apoptosis en las células cancerosas al afectar el ciclo celular y aumentar la sensibilidad a los agentes quimioterapéuticos .
Análisis Bioquímico
Biochemical Properties
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is known to interact with integrins, specifically ανβ3 and ανβ5 integrins . These integrins are inhibited by Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, preventing them from binding to vitronectin . This interaction plays a crucial role in cell attachment, proliferation, and migration .
Cellular Effects
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has a profound impact on various types of cells and cellular processes. It inhibits angiogenesis and vascular remodeling, thereby affecting cell function . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin .
Molecular Mechanism
At the molecular level, Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a selective antagonist of ανβ3 and ανβ5 integrins, inhibiting their binding to vitronectin . This inhibition disrupts integrin-induced cell attachment, proliferation, and migration .
Transport and Distribution
Given its role as an integrin antagonist, it is likely to be involved in processes related to cell adhesion and migration .
Subcellular Localization
Given its role in cell adhesion and migration, it is likely to be localized at the cell surface where integrins are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Acoplamiento: Los aminoácidos se acoplan a la resina utilizando reactivos de acoplamiento como HBTU o DIC.
Desprotección: Los grupos protectores en los aminoácidos se eliminan utilizando TFA.
Ciclización: El péptido lineal se cicla para formar la estructura cíclica.
Purificación: El producto final se purifica utilizando HPLC para lograr alta pureza.
Métodos de producción industrial
La producción industrial de Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) sigue rutas sintéticas similares pero a mayor escala. Se emplea la automatización y la optimización del proceso SPPS para aumentar el rendimiento y la eficiencia. El uso de sistemas HPLC a gran escala garantiza la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) principalmente experimenta:
Oxidación: Esta reacción puede modificar la estructura y la actividad del péptido.
Reducción: Esta reacción puede revertir los efectos de oxidación.
Sustitución: Esta reacción puede introducir nuevos grupos funcionales en el péptido.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT).
Sustitución: Se emplean reactivos como ésteres de N-hidroxisuccinimida (NHS) para introducir nuevos grupos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de puentes disulfuro, mientras que la sustitución puede resultar en péptidos modificados con nuevos grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Ciclo(Arg-Gly-Asp-D-Phe-Cys) (TFA): Otro péptido cíclico con alta afinidad por la integrina αvβ3, utilizado en la investigación tumoral.
Ciclo(Arg-Gly-Asp-D-Tyr-Val): Un péptido cíclico con efectos inhibitorios similares sobre la integrina αvβ3.
Unicidad
Ciclo(Arg-Gly-Asp-D-Phe-Val) (TFA) destaca por su secuencia y estructura específicas, que confieren alta potencia y selectividad para la integrina αvβ3. Sus propiedades únicas lo convierten en una herramienta valiosa en la investigación y la terapia del cáncer .
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCWVTYYHSZET-JDNDSRKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)
![2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2574925.png)
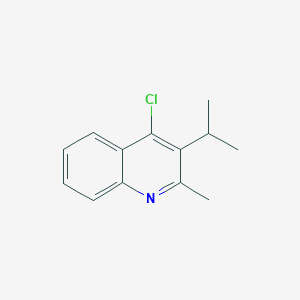
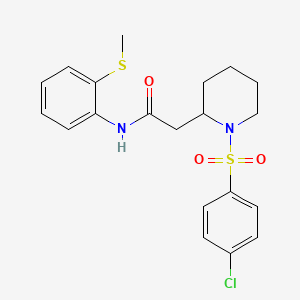
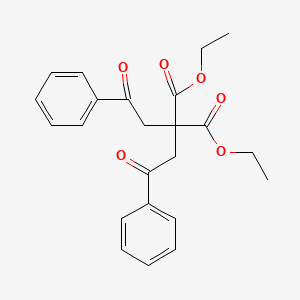
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)
![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
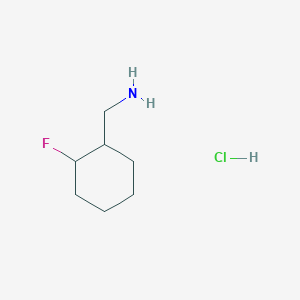
![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)
![4-[4-(Propan-2-yloxy)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)
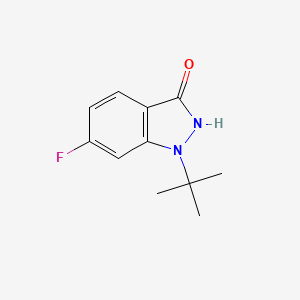
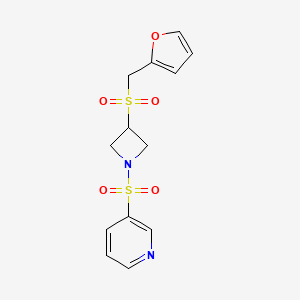
![3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)
